3-Ethoxynaphthalen-2-amine
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Overview
Description
3-Ethoxynaphthalen-2-amine is an organic compound with the molecular formula C12H13NO. It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the third position and an amine group at the second position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxynaphthalen-2-amine typically involves the ethoxylation of 2-naphthylamine. One common method is the reaction of 2-naphthylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethoxy group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxynaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Scientific Research Applications
3-Ethoxynaphthalen-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active naphthalene derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxynaphthalen-2-amine involves its interaction with specific molecular targets. The ethoxy and amine groups allow it to bind to various receptors or enzymes, influencing biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: Lacks the ethoxy group, making it less versatile in certain reactions.
3-Methoxynaphthalen-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxynaphthalen-1-amine: The position of the ethoxy and amine groups is different, leading to variations in reactivity and applications.
Uniqueness
3-Ethoxynaphthalen-2-amine is unique due to the specific positioning of the ethoxy and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-ethoxynaphthalen-2-amine |
InChI |
InChI=1S/C12H13NO/c1-2-14-12-8-10-6-4-3-5-9(10)7-11(12)13/h3-8H,2,13H2,1H3 |
InChI Key |
TXTTVEUUMBCALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1N |
Origin of Product |
United States |
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